molecular formula C14H20BrNO B1399044 [1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine CAS No. 1456456-25-9

[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine

Cat. No. B1399044
CAS RN: 1456456-25-9
M. Wt: 298.22 g/mol
InChI Key: SCVYYBCDYZXEPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 41 bonds, including 19 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Crystallographic and Quantum Theory Analysis

  • Research on adamantane-1,3,4-thiadiazole derivatives, including those with 4-bromophenyl substitutions, has focused on understanding non-covalent interactions via crystallography and quantum theory. Studies have revealed significant roles of intra- and intermolecular interactions in stabilizing crystal structures, with the N–H⋯N hydrogen bond being particularly strong in compounds with halogen (Br) substitutions (El-Emam et al., 2020).

Synthesis and Pharmacokinetic Profiles

  • In the field of medicinal chemistry, 4-bromophenyl compounds have been synthesized and studied for their potential as GPR119 agonists. One such compound demonstrated improved glucose tolerance in mice and exhibited favorable pharmacokinetic profiles (Negoro et al., 2012).

Synthetic Routes and Rearrangement Studies

  • Various synthetic routes have been explored to create compounds like 4-bromo-1,1′:4′,1″-terphenyl, involving key intermediates such as 1-(4-bromophenyl)-N,N-dimethyl-4-phenylhex-5-en-1-yn-3-amine. These studies contribute to our understanding of Stevens rearrangement and provide insights into efficient synthesis methods for similar compounds (Chukhajian et al., 2020).

Pyridinolysis Kinetics and Mechanisms

  • Research into the kinetics and mechanisms of pyridinolysis reactions of alkyl aryl thionocarbonates has been conducted. This research is relevant to compounds with bromophenyl groups and provides a deeper understanding of reaction pathways and the influence of various substituents on reaction rates (Castro et al., 1997).

X-Ray Structures and Computational Studies

  • In the realm of crystallography and computational chemistry, studies have been conducted on cathinones and their derivatives, including compounds with bromophenyl groups. These investigations provide valuable data on molecular structures, aiding in the design and synthesis of new compounds (Nycz et al., 2011).

properties

IUPAC Name

1-(4-bromophenyl)-N-(oxan-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-11(13-2-4-14(15)5-3-13)16-10-12-6-8-17-9-7-12/h2-5,11-12,16H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYYBCDYZXEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenyl)ethyl][(oxan-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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